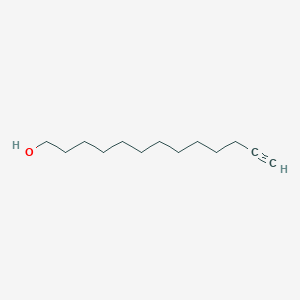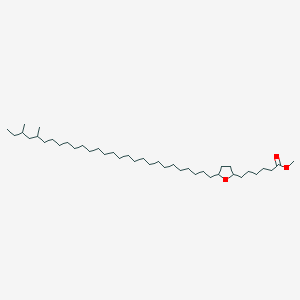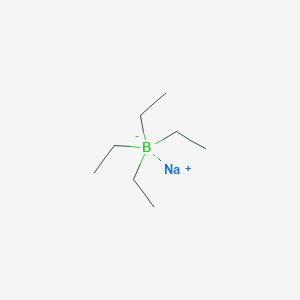
Triethoxy(naphthalen-1-yl)silane
Übersicht
Beschreibung
Triethoxy(naphthalen-1-yl)silane is a chemical compound with the CAS Number: 17938-06-6 and a molecular weight of 290.43 . It has the IUPAC name triethoxy (1-naphthyl)silane .
Molecular Structure Analysis
The molecular formula of Triethoxy(naphthalen-1-yl)silane is C16H22O3Si . The InChI code is 1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
Triethoxy(naphthalen-1-yl)silane has a density of 1.0476 . Its boiling point is 121-3°C/0.1mmHg . The vapor pressure is 0.000208mmHg at 25°C , and the refractive index is 1.5273 .Wissenschaftliche Forschungsanwendungen
Foaming and Moisture Crosslinking
Triethoxy(naphthalen-1-yl)silane is used in the foaming and moisture crosslinking of ethylene–propylene–diene terpolymer . The process involves grafting the silane onto the terpolymer matrix, followed by foaming with azodicarbonamide as the blowing agent . The foams are then immersed in a water bath to achieve moisture crosslinking . This process improves the mechanical properties of the foam and allows it to bear large deformation and show a high energy-absorption effect .
Polymer Composites and Coatings
The compound is used in the creation of polymer composites and coatings . It is used as a silane coupling agent, which improves the adhesion of the inorganic/polymer interface . This is particularly useful in the creation of composites with high surface area, allowing for a wide range of applications .
Surface Modification
Triethoxy(naphthalen-1-yl)silane is used for surface modification . The silane coupling agent introduces functional groups onto the surfaces of particles, improving their interaction with polymers . This modification method is simple and does not require special equipment .
Synthesis of Nanoparticles
The compound is used in the synthesis of nanoparticles . The silane coupling agent forms a covalent bond with the inorganic surface, which is expected to improve the adhesion of the inorganic/polymer interface .
Ligand Immobilization
Triethoxy(naphthalen-1-yl)silane is used in ligand immobilization . The silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .
Adhesion Strength Improvement
The compound is used to improve adhesion strength . The organic functional group of the silane coupling agent interacts with polymers, improving the adhesion of the inorganic/polymer interface .
Organic Polymers
Triethoxy(naphthalen-1-yl)silane is used in the creation of organic polymers . The silane coupling agent introduces functional groups onto the surfaces of particles, improving their interaction with polymers .
Hydrolysis Reactivity
The compound exhibits higher reactivity towards hydrolysis . This makes it valuable in the creation of composites-based modifications .
Safety And Hazards
Eigenschaften
IUPAC Name |
triethoxy(naphthalen-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEYUFMTCHLQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC2=CC=CC=C21)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400863 | |
| Record name | triethoxy(naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxy(naphthalen-1-yl)silane | |
CAS RN |
17938-06-6 | |
| Record name | triethoxy(naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17938-06-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)

![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)

